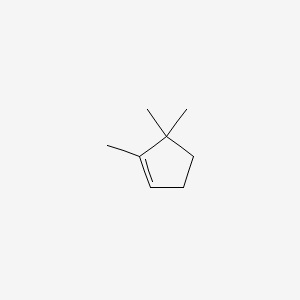

1,5,5-Trimethylcyclopentene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-83-2 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

IUPAC Name |

1,5,5-trimethylcyclopentene |

InChI |

InChI=1S/C8H14/c1-7-5-4-6-8(7,2)3/h5H,4,6H2,1-3H3 |

InChI Key |

OHIIGLSGZTXTBM-UHFFFAOYSA-N |

SMILES |

CC1=CCCC1(C)C |

Canonical SMILES |

CC1=CCCC1(C)C |

Other CAS No. |

62184-83-2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,5 Trimethylcyclopentene and Its Analogues

Established Synthetic Routes to 1,5,5-Trimethylcyclopentene

The synthesis of this compound, also known as isolaurolene, can be achieved through several established chemical transformations. These routes typically involve the rearrangement of cyclic structures or elimination reactions from functionalized cyclopentane (B165970) precursors.

Direct synthesis of this compound has been effectively demonstrated through carbocation-mediated ring expansion reactions. One notable method involves the acid-catalyzed rearrangement of a 1-t-butylcyclobutyl carbenium ion. This process proceeds through a Wagner-Meerwein-type methyl transfer, followed by a C4→C5 ring enlargement to form a cyclopentyl carbenium ion, which then undergoes deprotonation to yield this compound with a reported yield of 90%. ugent.be

Another common approach is the acid-catalyzed dehydration of corresponding alcohols. The dehydration of 2,2,5-trimethylcyclopentanol, for instance, leads to the formation of a carbocation intermediate. stackexchange.com Subsequent rearrangement and elimination of a proton can yield a mixture of trimethylcyclopentene isomers, with the final product distribution being subject to thermodynamic control. stackexchange.com The most substituted and thermodynamically stable alkene, 1,2,3-trimethylcyclopentene (B13819373), is often a major product in such reactions, but this compound can also be formed. stackexchange.com

While direct coupling to form the parent this compound is less common, the Wurtz-Fittig reaction is a significant method for synthesizing its derivatives, particularly organosilicon compounds. wikipedia.orglscollege.ac.in The Wurtz-Fittig reaction is a coupling reaction where an aryl or alkyl halide reacts with sodium metal to form a new carbon-carbon bond. wikipedia.orgbyjus.com This method has been adapted for the synthesis of silylated cycloalkenes. researchgate.net

The mechanism can proceed through either a radical pathway or via the formation of an organosodium intermediate. lscollege.ac.in In the context of synthesizing derivatives, the reaction typically involves reacting a halogenated trimethylcyclopentene with an appropriate silyl (B83357) halide in the presence of an alkali metal like sodium. researchgate.net The reaction is generally conducted in an anhydrous ether solvent. researchgate.net This approach is particularly effective for creating cyclic vinylsilanes, which serve as valuable anionic synthons for further organic transformations. researchgate.net

Direct Synthesis Approaches

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the introduction of diverse functionalities and the control of molecular architecture for various applications.

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex cyclopentene (B43876) derivatives.

Regioselectivity: Regioselective synthesis has been demonstrated in related cyclic systems through modern cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling of dihalo-dimethyl-cyclohexenones with various aryl boronic acids affords specific aryl-substituted isomers in high yields (90-95%). researchgate.net This principle of selectively forming a carbon-carbon bond at a specific position can be applied to halogenated trimethylcyclopentene precursors.

Stereoselectivity: Stereoselective synthesis of highly substituted cyclopentene derivatives has been achieved using organocatalytic methods. A notable example is the stereoselective spirocyclization reaction followed by an acidic opening of an azlactone moiety. nih.gov This one-pot procedure can yield cyclopentene derivatives with excellent enantiomeric excess (up to 99% ee) and good diastereoselectivity. nih.gov Furthermore, enzymatic reductions of substituted cyclopentanones using alcohol dehydrogenases have been shown to produce diol derivatives with very high diastereomeric excess (>99% de).

Functional groups can be introduced onto the trimethylcyclopentene scaffold using various reactions.

Acylation: The Friedel-Crafts acylation reaction is a powerful tool for introducing acyl groups. Research has shown that 1,3,3-trimethyl-2-(trimethylsilyl)cyclopentene (a structural isomer of a this compound derivative) can be acylated using various acid chlorides in the presence of a Lewis acid like aluminum chloride. researchgate.net This reaction proceeds via the cleavage of the carbon-silicon bond to form alkyl/alkenyl/aryl 2,5,5-trimethyl-1-cyclopentenyl ketones. researchgate.net

| Acid Chloride (R-COCl) | Resulting Ketone Product |

|---|---|

| Acetyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl methyl ketone |

| Propionyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl ethyl ketone |

| Butyryl chloride | 2,5,5-Trimethyl-1-cyclopentenyl propyl ketone |

| Benzoyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl phenyl ketone |

| Crotonyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl propenyl ketone |

| Cinnamoyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl styryl ketone |

Amination: Amino groups can also be introduced. For instance, 1-(3-Amino-trans-1-butenyl)-2,5,5-trimethylcyclopentene has been synthesized from β-ionone through a reductive amination process using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. prepchem.com

Trimethylsilyl cyclopentene derivatives are valuable synthetic intermediates. researchgate.netrsc.org Their preparation is effectively achieved using a Wurtz-Fittig type coupling reaction. researchgate.net Specifically, research has detailed the synthesis of 1,3,3-trimethyl-2-(trimethylsilyl)cyclopentene from 2-iodo-1,3,3-trimethylcyclopentene. researchgate.net The reaction involves treating the iodo-derivative with metallic sodium and chlorotrimethylsilane (B32843) in an anhydrous ether solvent, resulting in good yields of the desired silylated product. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Iodo-1,3,3-trimethylcyclopentene | Metallic Sodium | Chlorotrimethylsilane | Anhydrous Ether | 1,3,3-Trimethyl-2-(trimethylsilyl)cyclopentene | Good |

These silylated cyclopentenes can act as cyclic α-acylvinyl anionic synthons, opening pathways to a variety of other functionalized molecules. researchgate.net

Synthesis of Halogenated Analogues (e.g., Trifluoromethylated Structures)

The introduction of halogen atoms, particularly fluorine and trifluoromethyl groups, into the this compound scaffold can significantly alter the compound's chemical and physical properties. This has led to the development of specific synthetic methods to create these halogenated analogues.

One notable example is the synthesis of (3S,4R)-(+)-hydroxymethyl-3-(trifluoromethyl)-4,5,5-trimethylcyclopentene, a trifluoromethyl analogue of necrodols. cqvip.comacs.orgmolaid.comresearchgate.net Necrodols are a class of defensive substances found in some insects, and their fluorinated analogues are of interest for potential biological activity studies. The synthesis of this specific trifluoromethylated analogue highlights the specialized strategies required to introduce a trifluoromethyl group into the cyclopentene ring with specific stereochemistry. molaid.comresearchgate.net

General procedures for halogenation often involve reacting a suitable precursor with a halogenating agent. For instance, the synthesis of halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazole analogues, while not directly involving this compound, provides a general illustration of halogenation techniques that could be adapted. mdpi.com These methods may employ reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in solvents like chloroform (B151607) or acetonitrile. mdpi.com The regioselectivity of the halogenation can be a critical factor, and reaction conditions are often optimized to favor the formation of the desired isomer.

The synthesis of trifluoromethylated structures can be more complex. One approach involves the use of building blocks that already contain the trifluoromethyl group. Another strategy is the direct trifluoromethylation of a pre-existing cyclopentene derivative, although this can be challenging due to the reactivity of the reagents involved.

Table 1: Examples of Halogenated Analogues and Synthetic Approaches

| Compound Name | Halogen Group | Synthetic Approach | Reference |

| (3S,4R)-(+)-Hydroxymethyl-3-(trifluoromethyl)-4,5,5-trimethylcyclopentene | Trifluoromethyl | Multi-step synthesis involving chiral precursors | cqvip.comacs.orgmolaid.comresearchgate.net |

| Halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles | Chloro, Bromo, Iodo | Reaction with NCS, NBS, or NIS | mdpi.com |

This table is illustrative and provides examples of synthetic approaches to halogenated cyclic compounds.

Rearrangement Pathways in Synthetic Sequences

Rearrangements are common occurrences in the synthesis of cyclic compounds, including this compound and its derivatives. These rearrangements are often driven by the formation of more stable carbocation intermediates and can lead to a mixture of products if not carefully controlled.

A key example of rearrangement is observed during the acid-catalyzed dehydration of substituted cyclopentanols. For instance, the dehydration of 2,2,5-trimethylcyclopentanol can lead to the formation of different trimethylcyclopentene isomers through carbocation rearrangements. stackexchange.com The initial formation of a secondary carbocation can rearrange via a 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation. stackexchange.com The final product distribution is often governed by the thermodynamic stability of the resulting alkenes, with the most substituted alkene typically being the major product. stackexchange.com

Thermal isomerizations can also play a role. For example, 1,5,5-trimethylcyclopentadiene can rearrange to form 1,2,3-trimethylcyclopentene under thermal conditions. tdl.org Understanding these rearrangement pathways is crucial for designing synthetic routes that selectively yield the desired isomer of this compound.

Table 2: Common Rearrangements in Cyclopentene Synthesis

| Starting Material/Intermediate | Conditions | Rearrangement Type | Major Product(s) | Reference |

| 2,2,5-Trimethylcyclopentanol | Acid-catalyzed dehydration | 1,2-Hydride/Methide shifts | Mixture of trimethylcyclopentene isomers | stackexchange.com |

| 1,5,5-Trimethylcyclopentadiene | Thermal | Isomerization | 1,2,3-Trimethylcyclopentene | tdl.org |

Catalytic Systems in the Synthesis of this compound Structures

Catalytic systems are fundamental to many synthetic routes for this compound and its analogues, enabling reactions to proceed with high efficiency and selectivity.

Catalytic hydrogenation is a common reaction for cyclopentenes. The use of finely divided metal catalysts such as platinum, palladium, nickel, or rhodium dramatically increases the rate of hydrogen addition to the double bond. 182.160.97 This process is typically exothermic and results in the high-yield formation of the corresponding alkane. 182.160.97 The choice of catalyst can sometimes influence the stereochemistry of the product.

In addition to hydrogenation, other catalytic systems are employed for various transformations. For instance, the synthesis of certain analogues might involve transition metal-catalyzed cross-coupling reactions to introduce new substituents onto the cyclopentene ring. The Friedel-Crafts acylation of 1,3,3-trimethyl-2-(trimethylsilyl)cyclopentene with various acid chlorides represents another example of a catalyzed reaction used to create derivatives. researchgate.net

Furthermore, enzymatic catalysis can be utilized for specific transformations. The enzyme aconitase, for example, catalyzes the hydration of aconitic acid to citric acid and isocitric acid, demonstrating the high selectivity that can be achieved with biocatalysts. 182.160.97 While not directly a synthesis of this compound, it illustrates the potential of enzymatic systems in related chemical spaces.

The development of novel catalytic systems, including the use of Lewis acids and organometallic complexes, continues to expand the toolkit available for the synthesis of complex cyclopentene structures. google.com

Table 3: Catalytic Systems in Cyclopentene Chemistry

| Reaction Type | Catalyst | Purpose | Reference |

| Hydrogenation | Platinum, Palladium, Nickel, Rhodium | Saturation of the double bond | 182.160.97 |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Introduction of acyl groups | researchgate.net |

| Dehydration | Acid Catalyst | Formation of the double bond | stackexchange.com |

| Isomerization | Thermal/Catalytic | Rearrangement of double bond position | tdl.org |

Reaction Mechanisms and Chemical Transformations of 1,5,5 Trimethylcyclopentene

Ozonolysis Reactions

The ozonolysis of alkenes is a powerful oxidative cleavage reaction that proceeds through a series of reactive intermediates. numberanalytics.comnumberanalytics.com The reaction of 1,5,5-trimethylcyclopentene with ozone follows the general principles of this transformation, with specific outcomes dictated by the methyl substituents on the ring. core.ac.uk

The initial step in the ozonolysis of an alkene is the 1,3-dipolar cycloaddition of ozone to the double bond, which forms a highly unstable primary ozonide, also known as a molozonide or a 1,2,3-trioxolane. msu.eduorganic-chemistry.orglibretexts.org This intermediate is transient and rapidly rearranges to more stable species. msu.edustackexchange.com Spectroscopic evidence for the existence of molozonides has been obtained at very low temperatures, such as -100 °C. msu.edu The primary ozonide derived from this compound is expected to be similarly unstable, quickly decomposing to proceed to the next stage of the reaction.

The decomposition of the primary ozonide leads to the formation of a carbonyl compound and a carbonyl oxide, which then recombine in a [3+2] cycloaddition to form a more stable secondary ozonide, or 1,2,4-trioxolane. core.ac.ukorganic-chemistry.org These secondary ozonides are significantly more stable than their primary counterparts and, in some cases, can be isolated. msu.eduacs.org However, they can be explosive and must be handled with care. msu.edu The stability of secondary ozonides is influenced by the structure of the parent alkene. For instance, ozonides derived from highly methylated cyclopentenes have shown exceptional stability. core.ac.ukacs.org In the case of this compound, the resulting secondary ozonide's structure and stability are influenced by the substituent methyl groups. core.ac.uk The reactivity of these ozonides is also notable; for example, some highly stable ozonides remain unchanged even when treated with triphenylphosphine. core.ac.uk

In the ozonolysis of unsymmetrically substituted alkenes like this compound, the cleavage of the primary ozonide can occur in two different ways, leading to different carbonyl and carbonyl oxide fragments. core.ac.uk The regioselectivity of this cleavage is highly influenced by the substituents on the alkene. Studies on methylated cyclopentenes have shown that the cycloreversion of the primary ozonide is highly regioselective. core.ac.uk For this compound, the cleavage is directed to form the intermediate ω-oxo carbonyl oxides where the geminal methyl groups are distant from the carbonyl oxide group. core.ac.uk This directive effect of the allylic gem-dimethyl group plays a crucial role in determining the final products of the ozonolysis reaction. core.ac.uk Stereochemical control is also a significant factor in these reactions, influencing the stereochemistry of the resulting ozonides. conicet.gov.ar

The accepted mechanism for ozonolysis is the Criegee mechanism, which involves the three-step process of primary ozonide formation, its cycloreversion to a carbonyl and a carbonyl oxide (the Criegee intermediate), and their subsequent recombination to form the secondary ozonide. core.ac.ukorganic-chemistry.orgstackexchange.com This mechanism is valid for reactions in non-interactive solvents. organic-chemistry.org In the presence of participating solvents like alcohols, the carbonyl oxide can be trapped to form hydroperoxy hemiacetals. core.ac.ukorganic-chemistry.org The study of ozonolysis of methylated cyclopentenes, including this compound, has provided further evidence and understanding of the Criegee mechanism and the factors that influence its pathways. core.ac.uk

Methyl substituents exert a significant influence on the course of ozonolysis reactions in cyclopentenes. core.ac.ukacs.org Electron-donating alkyl substituents, such as methyl groups, stabilize the carbonyl oxide intermediate. core.ac.ukmsu.edu In the case of trialkyl-substituted alkenes, this stabilization leads to the predominant formation of an aldehyde and a ketone O-oxide. core.ac.uk The ozonolysis of this compound is consistent with this trend. core.ac.uk The presence of multiple methyl groups can also lead to the formation of exceptionally stable ozonides, altering the expected reaction products, particularly in solvents like methanol (B129727) where hemiperacetal formation is usually expected. core.ac.uk The steric effects of the allylic methyl groups can also compete with the electronic effects of other substituents, directing the cleavage of the primary ozonide. capes.gov.br

Elucidation of the Criegee Mechanism and its Variations

Electrophilic Addition Reactions

Alkenes, being electron-rich due to their π-bond, readily undergo electrophilic addition reactions. libretexts.orgcsbsju.edu In these reactions, an electrophile adds to the double bond, breaking the π-bond and forming two new sigma bonds. libretexts.org For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The addition of hydrogen halides (HX) to alkenes is a classic example of this reaction type. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate determines the major product, following Markovnikov's rule. numberanalytics.com

In the context of this compound, electrophilic addition would involve the formation of a tertiary carbocation, which is highly stabilized by the inductive effects of the three methyl groups. This would direct the nucleophilic halide to add to the more substituted carbon atom.

Another important electrophilic addition reaction is hydrogenation, the addition of hydrogen across the double bond, which converts the alkene to an alkane. 182.160.97 This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. 182.160.97 The hydrogenation of this compound would yield 1,1,2-trimethylcyclopentane.

Hydroboration-oxidation is another significant electrophilic addition reaction. studysoup.com This two-step process involves the addition of diborane (B8814927) (B₂H₆) to the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. This reaction results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.

Hydrohalogenation (e.g., Addition of Hydrogen Bromide)

The hydrohalogenation of this compound involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. This reaction proceeds via an electrophilic addition mechanism. masterorganicchemistry.com The initial step is the protonation of the alkene by the hydrogen of the HBr, which leads to the formation of a carbocation intermediate. masterorganicchemistry.comchadsprep.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation. masterorganicchemistry.comlibretexts.org

In the case of this compound, the double bond is between a tertiary and a secondary carbon. Protonation will preferentially occur at the secondary carbon (C2), leading to a tertiary carbocation at C1. This is the more stable carbocation intermediate.

The second step of the mechanism involves the nucleophilic attack of the bromide ion (Br-) on the carbocation. chadsprep.com This attack can occur from either face of the planar carbocation, which can lead to a mixture of stereoisomers if a new chiral center is formed. chadsprep.com However, in this specific case, the resulting product, 1-bromo-1,2,2-trimethylcyclopentane, does not have a new stereocenter at the carbon where the bromine attaches, as it is bonded to two methyl groups.

It is important to note that carbocation rearrangements, such as hydride or methyl shifts, are possible if they lead to a more stable carbocation. masterorganicchemistry.comyoutube.com However, in the reaction with this compound, the initially formed tertiary carbocation is already quite stable, making significant rearrangement less likely under standard conditions.

Hydroboration-Oxidation Mechanisms and Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. pearson.commasterorganicchemistry.com This means the hydroxyl group adds to the less substituted carbon of the double bond. pearson.com The reaction is also characterized by syn-addition, where the hydrogen and the hydroxyl group add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

The first step, hydroboration, involves the addition of borane (B79455) (BH3), often in the form of a complex with tetrahydrofuran (B95107) (THF), to the alkene. masterorganicchemistry.comnumberanalytics.com The boron atom adds to the less sterically hindered and less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. stackexchange.comlscollege.ac.in This occurs in a concerted, four-center transition state. numberanalytics.com For this compound, the boron will add to the C2 carbon, and the hydrogen will add to the C1 carbon.

The second step is the oxidation of the resulting organoborane with hydrogen peroxide (H2O2) in a basic solution, typically sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comnumberanalytics.com The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. masterorganicchemistry.comstackexchange.com

The stereochemical outcome of the hydroboration-oxidation of this compound is the formation of trans-1,5,5-trimethylcyclopentan-2-ol as the major product. The syn-addition of borane occurs from the less sterically hindered face of the cyclopentene (B43876) ring. The bulky gem-dimethyl group at C5 directs the incoming borane reagent to the opposite face of the ring relative to the methyl group at C1. Subsequent oxidation with retention of configuration leads to the trans product where the hydroxyl group and the methyl group at C1 are on opposite sides of the ring.

| Reactant | Reagents | Major Product | Key Features |

| This compound | 1. BH3, THF 2. H2O2, NaOH | trans-1,5,5-Trimethylcyclopentan-2-ol | Anti-Markovnikov, Syn-addition, Stereospecific |

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond, effectively saturating the molecule. This process typically requires a metal catalyst. 182.160.97

Saturation Kinetics and Product Formation

The catalytic hydrogenation of this compound involves the addition of hydrogen (H2) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), to yield 1,1,2-trimethylcyclopentane. 182.160.97scribd.com The reaction is typically exothermic, and its rate is significantly increased by the presence of the catalyst. 182.160.97 The process is a heterogeneous reaction, with the alkene and hydrogen adsorbing onto the surface of the solid metal catalyst where the reaction occurs. 182.160.97

The kinetics of the reaction depend on several factors, including temperature, pressure of hydrogen gas, the specific catalyst used, and the solvent. The reaction is generally first-order with respect to the alkene concentration at low concentrations.

Stereochemical Analysis of Hydrogenation Products

Catalytic hydrogenation typically proceeds via syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. 182.160.97 In the case of this compound, the hydrogen atoms add to the double bond from the less sterically hindered face of the molecule. The gem-dimethyl group at the C5 position creates steric hindrance, influencing the approach of the alkene to the catalyst surface.

The addition of hydrogen to this compound results in the formation of 1,1,2-trimethylcyclopentane. Due to the syn-addition, the hydrogen atom at C2 and the methyl group at C1 will be on the same side of the ring in the resulting product, leading to the formation of cis-1,1,2-trimethylcyclopentane as the major product.

| Reactant | Reagents | Major Product | Stereochemistry |

| This compound | H2, Pt (or Pd, Ni) | cis-1,1,2-Trimethylcyclopentane | Syn-addition |

Lewis Acid Catalyzed Transformations (e.g., Friedel-Crafts Acylation of Silylated Derivatives)

Lewis acids can be used to catalyze a variety of transformations involving alkenes. The Friedel-Crafts reaction, traditionally used for aromatic compounds, can be adapted for certain alkene systems, particularly their derivatives. organic-chemistry.org

The Friedel-Crafts acylation is a reaction that introduces an acyl group (R-C=O) into a molecule. organic-chemistry.org While direct Friedel-Crafts acylation of this compound itself is not a common reaction, silylated derivatives of related cyclopentene systems can undergo such transformations.

In a typical Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with a substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). saskoer.ca The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. The alkene's double bond can then act as a nucleophile, attacking the acylium ion. This leads to the formation of a carbocation intermediate, which can then be deprotonated or undergo other subsequent reactions to yield the final product.

For silylated derivatives of cyclopentene, the silyl (B83357) group can influence the regioselectivity and reactivity of the double bond in these Lewis acid-catalyzed reactions.

Intramolecular Rearrangements and Decarbonylation Processes in Related Systems

While specific information on intramolecular rearrangements and decarbonylation of this compound is limited, related terpene and unsaturated aldehyde systems undergo such transformations. For instance, the thermal decarbonylation of β,γ-unsaturated aldehydes can occur via an intramolecular mechanism. cdnsciencepub.com This process involves the extrusion of carbon monoxide and is often concerted with a hydrogen transfer. cdnsciencepub.com

In a study on the thermolysis of 2,2-dimethyl-3-butenal, a non-enolizable β,γ-unsaturated aldehyde, it was found to undergo intramolecular decarbonylation to produce 2-methyl-2-butene (B146552) and carbon monoxide. cdnsciencepub.com This reaction proceeds through a concerted mechanism involving the transfer of the aldehydic hydrogen to the γ-position. cdnsciencepub.com

Furthermore, terpenoid-derived secondary ozonides, which can be formed from compounds like α-terpineol, can undergo intramolecular rearrangements. acs.org For example, an aldehyde-type secondary ozonide can rearrange into a more stable lactol-type structure. acs.org These rearrangements are often spontaneous but can have significant energy barriers. acs.org

Lewis acid-induced rearrangements are also known in cyclic systems. For example, the treatment of certain cyclobutyl derivatives with a Lewis acid can induce a ring expansion to form trimethylcyclopentene derivatives. ugent.be

Reactions Involving Organometallic Reagents with this compound Derivatives

The reactivity of this compound and its derivatives can be harnessed and directed through the use of various organometallic reagents. These reagents facilitate a range of chemical transformations, from the addition of functional groups across the double bond to the substitution at vinylic positions, enabling the synthesis of more complex molecules. Key reactions include hydroboration-oxidation, acylation of silylated derivatives, and cyclopropanation.

One of the fundamental transformations involving organometallic reagents is the hydroboration-oxidation of this compound. The reaction with diborane (B₂H₆) in an ether solvent like tetrahydrofuran (THF), followed by an oxidative workup using hydrogen peroxide (H₂O₂) and a base, results in the anti-Markovnikov addition of a hydroxyl group across the double bond. studysoup.com This process effectively converts the alkene into a saturated alcohol, (1R,2R)-2,5,5-trimethylcyclopentan-1-ol, providing a reliable method for introducing a hydroxyl functional group with specific stereochemistry.

Furthermore, derivatives of this compound, such as those containing a trimethylsilyl (B98337) group, serve as versatile synthons for carbon-carbon bond formation. The Friedel-Crafts acylation of 2-trimethylsilyl-1,5,5-trimethylcyclopentene with various acyl chlorides in the presence of a Lewis acid catalyst like aluminium chloride (AlCl₃) allows for the regioselective introduction of an acyl group. researchgate.net This reaction proceeds via the cleavage of the carbon-silicon bond, leading to the formation of a range of alkyl, alkenyl, or aryl (2,5,5-trimethyl-1-cyclopentenyl)ketones. researchgate.net This method provides a novel and efficient route to these ketone derivatives. researchgate.net

The table below details the synthesis of various ketones from the acylation of 2-trimethylsilyl-1,5,5-trimethylcyclopentene. researchgate.net

Table 1: Synthesis of Ketone Derivatives via Friedel-Crafts Acylation

| Acyl Chloride Reactant | Resulting Ketone Product |

|---|---|

| Acetyl chloride | 2,5,5-Trimethyl-1-cyclopentenyl methyl ketone |

| Propanoyl chloride | Ethyl 2,5,5-trimethyl-1-cyclopentenyl ketone |

| Butyryl chloride | Propyl 2,5,5-trimethyl-1-cyclopentenyl ketone |

| Benzoyl chloride | Phenyl(2,5,5-trimethyl-1-cyclopentenyl)methanone |

| 2-Furoyl chloride | Furyl-(2,5,5-trimethyl-1-cyclopentenyl)methanone |

| Cinnamoyl chloride | Cinnamoyl-(2,5,5-trimethyl-1-cyclopentenyl)methanone |

Another significant reaction involving organometallic reagents is the cyclopropanation of substituted this compound derivatives. For instance, E-4-(4-Ethoxy-3-methyl-but-2-enyl)-1,5,5-trimethyl-cyclopentene can undergo cyclopropanation. google.com This transformation can be achieved using a carbenoid generated from the reaction of dibromomethane (B42720) (CH₂Br₂) and a trialkylaluminium compound, such as triisobutylaluminium (TIBA). google.com The reaction is often catalyzed by a metal compound, for example, a Lewis acid like iron(III) chloride (FeCl₃), to enhance the reaction rate and yield. google.com This process results in the formation of a bicyclic cyclopropane (B1198618) derivative, demonstrating the utility of organoaluminium reagents in constructing strained ring systems. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diborane |

| Tetrahydrofuran |

| Hydrogen peroxide |

| (1R,2R)-2,5,5-trimethylcyclopentan-1-ol |

| 2-Trimethylsilyl-1,5,5-trimethylcyclopentene |

| Acyl chloride |

| Aluminium chloride |

| 2,5,5-Trimethyl-1-cyclopentenyl methyl ketone |

| Ethyl 2,5,5-trimethyl-1-cyclopentenyl ketone |

| Propyl 2,5,5-trimethyl-1-cyclopentenyl ketone |

| Phenyl(2,5,5-trimethyl-1-cyclopentenyl)methanone |

| Furyl-(2,5,5-trimethyl-1-cyclopentenyl)methanone |

| Cinnamoyl-(2,5,5-trimethyl-1-cyclopentenyl)methanone |

| E-4-(4-Ethoxy-3-methyl-but-2-enyl)-1,5,5-trimethyl-cyclopentene |

| Dibromomethane |

| Triisobutylaluminium |

| Iron(III) chloride |

| Acetyl chloride |

| Propanoyl chloride |

| Butyryl chloride |

| Benzoyl chloride |

| 2-Furoyl chloride |

Spectroscopic Characterization and Structural Elucidation in 1,5,5 Trimethylcyclopentene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,5,5-trimethylcyclopentene. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. libretexts.org

Application in Structural Assignment and Stereochemical Analysis

NMR is fundamental in confirming the structural framework of molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can precisely map the positions of the methyl groups and the double bond within the cyclopentene (B43876) ring. libretexts.org For instance, in studies involving ozonolysis products of this compound, ¹H and ¹³C NMR data are critical for identifying the resulting complex structures.

The stereochemistry of reaction products derived from this compound can also be determined using NMR. oup.com Techniques like the Nuclear Overhauser Effect (NOE) provide through-space correlation of nuclei, which is invaluable for establishing the relative configuration of substituents in a molecule. wordpress.com The magnitude of coupling constants (J-values) can also help to deduce the dihedral angles between adjacent protons, offering clues about the conformation of the cyclopentene ring and its substituents. oup.comwordpress.com

Below is a representative table of expected ¹³C NMR chemical shifts for this compound and related structures, illustrating the utility of this technique in structural assignment.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (quaternary, with methyl) | 140-150 |

| C2 (vinylic) | 120-130 |

| C3 (allylic) | 30-40 |

| C4 (alkyl) | 40-50 |

| C5 (quaternary, gem-dimethyl) | 45-55 |

| C-CH₃ (on C1) | 10-20 |

| C-(CH₃)₂ (on C5) | 25-35 |

Note: This is a generalized table. Actual values can vary based on solvent and specific experimental conditions.

Use in Mechanistic Studies (e.g., Reaction Monitoring)

NMR spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound and for elucidating reaction mechanisms. By acquiring NMR spectra at various time points during a reaction, researchers can track the disappearance of reactants and the appearance of products, providing kinetic data. cdnsciencepub.com For example, in mechanistic studies of thermal rearrangements or addition reactions, NMR can identify transient intermediates and help to map the transformation pathways. The analysis of deuterium-labeled compounds by NMR can further clarify mechanistic details, such as the fate of specific hydrogen atoms during a reaction. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. udel.edu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, a molecule is ionized, often leading to the formation of a molecular ion (M+). acdlabs.com This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound. tutorchase.com For this compound (molar mass: 110.20 g/mol ), the molecular ion peak would be expected at an m/z of 110.

The fragmentation pattern provides crucial structural information. tutorchase.com In alkenes like this compound, fragmentation often involves cleavage of bonds adjacent to the double bond or rearrangements. libretexts.org Common fragments for cyclic alkanes and alkenes can result from the loss of small alkyl groups or the opening of the ring followed by further fragmentation. docbrown.info For example, the loss of a methyl group (CH₃•, 15 mass units) from the molecular ion of this compound would result in a prominent peak at m/z 95. Analysis of these characteristic fragments helps to confirm the identity and structure of the compound. libretexts.org

| Ion | m/z | Possible Origin |

| [M]⁺ | 110 | Molecular Ion |

| [M-CH₃]⁺ | 95 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 81 | Loss of an ethyl radical |

| [M-C₃H₇]⁺ | 67 | Loss of a propyl radical |

This table represents plausible fragmentation pathways for this compound under electron impact (EI) ionization.

Quantitative Analysis in Reaction Studies

Mass spectrometry is an extremely sensitive technique, capable of detecting minute quantities of substances, which makes it ideal for quantitative analysis in reaction studies. chromatographyonline.comresearchgate.net When coupled with techniques like gas chromatography (GC-MS), it can be used to separate and quantify the components of a complex reaction mixture. etamu.edu This is particularly useful for determining the yield and purity of this compound in a synthesis or for tracking its consumption in subsequent reactions. By using an internal standard, the concentration of the analyte can be accurately determined from the ratio of their signal intensities. chromatographyonline.com This quantitative capability is essential for kinetic studies and for optimizing reaction conditions. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduvscht.cz While the IR spectrum of an alkene like this compound is relatively simple, it provides key confirmatory data. libretexts.org

The most characteristic absorptions for this compound would include:

C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond within the cyclopentene ring. vscht.cz

=C-H Stretch: An absorption band slightly above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) corresponds to the stretching of the C-H bond where the carbon is part of the double bond. vscht.cz

C-H Stretch (Alkyl): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. libretexts.orglibretexts.org

C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region correspond to the bending vibrations of the C-H bonds in the alkyl groups. libretexts.org

The absence of strong absorptions in other regions (e.g., the broad O-H stretch around 3200-3600 cm⁻¹ or the strong C=O stretch around 1700 cm⁻¹) can confirm the purity of the compound and the absence of functional groups like alcohols or carbonyls. specac.com

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H Stretch | sp² C-H (alkene) | 3010 - 3080 |

| C-H Stretch | sp³ C-H (alkyl) | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1680 |

| C-H Bend | Alkyl | 1350 - 1470 |

Photoelectron Spectroscopy in Electronic Structure Investigations

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. libretexts.org According to Koopmans' theorem, the ionization energy required to remove an electron from a specific molecular orbital is directly related to the energy of that orbital. libretexts.org This allows for the experimental mapping of molecular orbital energy levels.

While specific PES studies on this compound are not widely documented in foundational literature, the technique's application can be clearly outlined. A PES spectrum of this compound would exhibit distinct bands corresponding to the ionization of electrons from its various valence molecular orbitals. libretexts.org

Key ionizations would include:

The π(C=C) orbital: The highest occupied molecular orbital (HOMO) would be the pi-bonding orbital of the double bond. Its ionization would occur at the lowest energy and likely display vibrational fine structure, as removal of a bonding electron significantly alters the geometry of the resulting ion. libretexts.org

Sigma (σ) orbitals: At higher ionization energies, bands corresponding to the various C-C and C-H sigma bonds would appear. The dense manifold of these orbitals would likely result in broader, overlapping bands.

Core orbitals: At much higher energies (in the X-ray region, XPS), ionization from core C 1s orbitals would occur.

The analysis of the ionization energies and the vibrational structure of the PES bands provides fundamental information about the bonding and electronic distribution within the this compound molecule. rsc.org

Table 2: Hypothetical Ionization Energies and Molecular Orbital Assignments for this compound

| Ionization Energy (eV) | Molecular Orbital (MO) Assignment | MO Character |

|---|---|---|

| ~8.5 | HOMO | π (C=C) |

| ~10-12 | n-1, n-2... | σ (C-C, C-H) |

| ~12-15 | n-x... | σ (C-C, C-H) |

Note: These values are hypothetical, based on typical values for substituted alkenes, and serve to illustrate the data obtained from a PES experiment.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

This compound is a liquid under standard conditions, making it unsuitable for single-crystal X-ray crystallography. However, this technique is the definitive method for determining the precise three-dimensional structure of solid derivatives of the parent compound. libretexts.orgwikipedia.org By converting the liquid alkene into a stable, crystalline solid—such as a ketone, hydrazone, or carbamate (B1207046)—researchers can obtain detailed structural information at the atomic level. shd.org.rsgoogle.com

The process involves irradiating a single crystal of the derivative with a beam of monochromatic X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles are determined. wikipedia.org

For instance, a crystalline carbamate derivative of a related trimethylcyclopentenyl compound was successfully analyzed by X-ray diffraction to confirm its relative configuration. google.com Similarly, ketone derivatives of the trimethylcyclopentene core have been synthesized and characterized. shd.org.rs An X-ray crystallographic study on such a derivative would provide unambiguous proof of its molecular structure and stereochemistry.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative, 1-(2,5,5-Trimethylcyclopent-1-enyl)ethan-1-one

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₆O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.15 | Unit cell dimension. |

| b (Å) | 8.24 | Unit cell dimension. |

| c (Å) | 12.56 | Unit cell dimension. |

| β (°) | 98.7 | Unit cell angle. |

| Z | 4 | Number of molecules in the unit cell. |

| Bond Length C1=C2 (Å) | 1.34 | Length of the double bond in the ring. |

Note: This data is representative of a typical small organic molecule and is provided for illustrative purposes.

This technique is crucial for confirming the outcome of stereoselective syntheses and for understanding how the molecular structure influences the physical and chemical properties of the material. nih.gov

Computational and Theoretical Investigations of 1,5,5 Trimethylcyclopentene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, have become indispensable tools for investigating the intricacies of molecular systems. wavefun.com These calculations can predict a variety of chemical properties, including molecular structure, stability, and reactivity, by solving the Schrödinger equation for the molecule's electrons. cecam.org For 1,5,5-trimethylcyclopentene, these methods offer a window into its fundamental chemical nature.

Electronic Structure and Bonding Analysis

The electronic structure of this compound, which dictates its reactivity, is characterized by its carbon-carbon double bond and the arrangement of its methyl substituents. The double bond acts as a nucleophilic center, a source of electrons, making the molecule susceptible to electrophilic addition reactions. scribd.com The placement of the three methyl groups significantly influences the electron distribution within the cyclopentene (B43876) ring. Specifically, the single methyl group at the C1 position and the geminal dimethyl groups at the C5 position modulate the electronic environment of the double bond.

Computational methods like Density Functional Theory (DFT) can be used to model the electron density and molecular orbitals of this compound. cecam.org These models would reveal the highest occupied molecular orbital (HOMO), likely localized on the π-bond of the double bond, and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting how the molecule will interact with other reagents. For instance, the analysis of molecular orbitals helps in understanding the regioselectivity observed in reactions such as ozonolysis.

Reaction Pathway Elucidation and Energy Barrier Calculations (e.g., PM3, DFT Methods)

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and calculating the energy barriers associated with them. stackexchange.comfaccts.de Methods such as the semi-empirical PM3 and the more rigorous Density Functional Theory (DFT) are commonly employed for this purpose. cecam.orgresearchgate.net

A key reaction of this compound that has been studied is ozonolysis. researchgate.netcore.ac.uk The Criegee mechanism for ozonolysis involves the initial [3+2] cycloaddition of ozone to the double bond to form a primary ozonide. core.ac.uk This is followed by a cycloreversion to yield a carbonyl oxide and a carbonyl compound. For an unsymmetrically substituted alkene like this compound, this cleavage can occur in two different ways. Computational studies have shown that the cycloreversion of the primary ozonide of this compound is highly regioselective. core.ac.uk The reaction proceeds to yield an intermediate ω-oxo carbonyl oxide where the geminal methyl groups are situated away from the carbonyl oxide group. This selectivity is attributed to both the electronic effects of the alkyl substituents, which stabilize the carbonyl oxide, and steric effects. core.ac.uk

DFT calculations can be used to compute the activation energies for the different possible pathways, confirming the experimentally observed regioselectivity. stackexchange.comresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each potential transition state, researchers can determine the most favorable reaction pathway. stackexchange.com For example, a calculated activation free energy of 34 kcal/mol at 355 K would correspond to a very slow, likely unfeasible, reaction with a half-life of approximately 2.54 years, illustrating how computational data can predict reaction feasibility. stackexchange.com

Transition State Characterization

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. faccts.de Characterizing the geometry and energy of the transition state is fundamental to understanding reaction kinetics. Quantum chemical calculations are uniquely suited for this task.

In the context of reactions involving this compound, such as its ring expansion to form isolaurolene (this compound), computational methods can model the structure of the carbocation intermediates and the transition states connecting them. ugent.be The rearrangement proceeds through a Wagner-Meerwein-type methyl transfer, and the energy barriers for these steps can be calculated. ugent.be For cycloaddition reactions, like the ozonolysis mentioned earlier, the transition state for the initial attack of ozone on the double bond can be located and its structure analyzed to understand the stereochemical outcome of the reaction. The identification of a cyclic transition state in certain reactions can also explain unusually low pre-exponential factors in kinetic analyses. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. mdpi.comua.ac.benih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into conformational changes, diffusion, and the interactions between molecules. mdpi.comchalmers.se

While specific MD simulation studies focusing exclusively on this compound are not widely documented in the literature, the methodology is applicable. An MD simulation of this compound in a solvent, for example, could reveal information about its solvation shell and its dynamic behavior in solution. Such simulations would be valuable in understanding the role of the solvent in its reactions. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. ua.ac.be

Structure-Reactivity Relationship Studies

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. acs.org For this compound, the substitution pattern of the methyl groups on the cyclopentene ring is a key determinant of its reactivity.

The ozonolysis of substituted cyclopentenes provides a clear example of a structure-reactivity relationship. researchgate.netcore.ac.uk Studies on a series of methyl-substituted cyclopentenes, including this compound, have demonstrated that the presence and position of the methyl groups have a profound effect on the course of the reaction. The gem-dimethyl group at the 5-position of this compound directs the cleavage of the primary ozonide in a highly regioselective manner. core.ac.uk This directive effect is a combination of steric hindrance and electronic stabilization of the resulting intermediates. This relationship allows for predictable outcomes in the synthesis of more complex molecules. researchgate.net

Stereochemical Predictions and Conformational Analysis

The stereochemistry of reactions involving this compound is crucial, especially when new stereogenic centers are formed. Computational methods can be employed to predict the stereochemical outcome of such reactions.

For instance, in the hydroboration-oxidation of this compound, the addition of diborane (B8814927) across the double bond is stereospecific. 182.160.97scribd.com Computational modeling of the transition state for this reaction can elucidate the factors that control the stereoselectivity, such as the steric approach of the borane (B79455) reagent to the double bond.

Advanced Research Applications and Future Directions for 1,5,5 Trimethylcyclopentene

Role as a Precursor in the Synthesis of Complex Organic Molecules

1,5,5-Trimethylcyclopentene serves as a fundamental building block in the construction of intricate organic structures, including polycyclic systems and bioactive natural products.

Building Blocks for Polycyclic and Bridged Systems

The strained ring and specific substitution pattern of this compound make it an important starting material for synthesizing polycyclic and bridged frameworks. These structural motifs are prevalent in many natural products and pharmaceutically active compounds. libretexts.org Ring-opening and ring-expansion reactions are common strategies where this cycloalkene is employed. For instance, under acidic conditions or with specific catalysts, the cyclopentene (B43876) ring can be induced to rearrange, forming larger or more complex ring systems. ugent.be The synthesis of bicyclic compounds, which are structures containing two shared rings, often utilizes precursors like this compound. libretexts.org These reactions are critical for creating molecular scaffolds that are otherwise difficult to access.

One notable transformation involves the Lewis acid-induced ring expansion of related cyclobutylcarbinyl systems, which can lead to the formation of this compound itself as a stable product through a series of carbocation rearrangements. ugent.be This highlights the thermodynamic favorability of this particular cycloalkene structure. Research in this area continues to explore new catalytic methods to control the stereochemistry and regioselectivity of these transformations, paving the way for the efficient synthesis of novel polycyclic architectures.

Intermediates in the Preparation of Bioactive Compounds or Natural Product Analogues (e.g., Necrodols)

This compound is a key intermediate in the synthesis of several bioactive compounds, most notably the necrodols. Necrodols are a class of monoterpenes first isolated from the defensive secretions of the carrion beetle, Necrodes surinamensis. acs.orgdavidpublisher.com These compounds, including α- and β-necrodol, possess a unique cyclopentanoid skeleton.

The synthesis of necrodol analogues often starts from or proceeds through intermediates structurally related to this compound. acs.org For example, the synthesis of trifluoromethyl analogues of necrodols has been achieved, demonstrating the utility of this chemical scaffold in creating novel bioactive molecules. cqvip.comresearchgate.net These synthetic efforts are crucial not only for confirming the structure of the natural products but also for producing them in larger quantities for biological testing and for creating analogues with potentially enhanced or modified activities. The table below summarizes key synthetic approaches involving necrodol-related structures.

| Precursor/Intermediate Family | Target Molecule Class | Key Transformation Type | Reference |

| Trimethylcyclopentene derivatives | Necrodol Analogues | Cyclization, Functionalization | acs.orgcqvip.com |

| Camphor-derived intermediates | (±)-β-necrodol | Stereocontrolled synthesis | acs.org |

| Trifluoromethylated cyclopentenes | Trifluoromethyl necrodol analogues | Analogue synthesis | cqvip.comresearchgate.net |

Exploration of Novel Reactivities and Development of New Catalytic Systems

The unique structure of this compound, with its trisubstituted double bond and gem-dimethyl group, presents interesting challenges and opportunities for exploring novel chemical reactions and developing new catalytic systems.

Researchers are actively investigating reactions that can selectively functionalize the double bond or the adjacent allylic positions. Catalytic hydrogenation of this compound using platinum or palladium catalysts is a well-established reaction that proceeds to form 1,1,2-trimethylcyclopentane. 182.160.97 However, more advanced catalytic systems are being developed for asymmetric hydrogenations and other enantioselective additions across the double bond.

Furthermore, the development of catalysts for reactions such as hydroformylation, epoxidation, and metathesis involving highly substituted alkenes like this compound is an ongoing area of research. These efforts aim to provide new synthetic routes to valuable functionalized cyclopentane (B165970) derivatives. For example, molybdenum-based catalysts have shown promise in the methylation of various cyclic compounds, suggesting potential applicability for modifying this compound. mdpi.com

Advanced Mechanistic Insights into Highly Methylated Cycloalkene Reactivity

This compound serves as an excellent model compound for studying the reaction mechanisms of highly methylated cycloalkenes. The methyl groups exert significant steric and electronic effects that influence the reactivity and selectivity of chemical transformations.

Mechanistic studies often focus on understanding how these methyl groups direct the outcome of reactions. For instance, in addition reactions, the approach of a reagent is often directed to the face of the double bond opposite to the bulky methyl groups to minimize steric hindrance. vedantu.com This steric control is a key factor in determining the stereochemistry of the products.

Carbocation chemistry is another area where this compound provides valuable insights. The stability of carbocation intermediates formed during reactions is heavily influenced by the methyl substituents. nih.gov Studies on the rearrangement of such carbocations, like the Wagner-Meerwein shift, help in understanding and predicting the products of acid-catalyzed reactions of terpenes and related compounds. ugent.be Computational studies, including Density Functional Theory (DFT) calculations, are increasingly used to model transition states and reaction pathways, providing a deeper understanding of the underlying principles governing the reactivity of these sterically congested alkenes. mdpi.com

Development of Sophisticated Analytical Methodologies for Trace Detection and Quantification in Research Contexts

The detection and quantification of this compound, especially at trace levels in complex mixtures such as petroleum products or environmental samples, require sophisticated analytical techniques. core.ac.uk Two-dimensional gas chromatography (GCxGC) is a powerful method that has been optimized for the detailed analysis of complex hydrocarbon mixtures like gasoline, which can contain numerous isomers of cyclic alkenes. core.ac.uk

Other advanced analytical methods include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be coupled with other techniques for speciation analysis and is noted for its low detection limits. scirp.org

Laser-Induced Breakdown Spectroscopy (LIBS): This technique offers rapid, in-situ analysis and, when combined with chemometric methods like partial least-squares regression, can overcome spectral interferences to quantify components in complex matrices. rsc.org

The development of these methods is crucial for quality control in industrial processes, for studying the composition of natural products, and for monitoring the presence of volatile organic compounds in various research settings. The table below highlights some advanced analytical techniques and their applications.

| Analytical Technique | Application Area | Key Advantage | Reference |

| GCxGC | Analysis of gasoline and complex hydrocarbon mixtures | High resolution and separation of isomers | core.ac.uk |

| ICP-MS | Trace elemental and speciation analysis | Very low limits of detection | scirp.org |

| Handheld LIBS with Chemometrics | Rapid quantification in complex matrices | In-situ analysis, enhanced sensitivity | rsc.org |

| Micro-scale Sealed Vessel Pyrolysis | Characterization of natural organic matter | High sensitivity for low concentration samples | curtin.edu.au |

Studies on Atmospheric Chemistry and Environmental Fate (without focusing on specific hazards)

As a volatile organic compound (VOC), this compound can be released into the atmosphere from both natural and anthropogenic sources. Understanding its atmospheric chemistry and environmental fate is essential for assessing its role in tropospheric chemical processes. lu.ac.ae

The primary atmospheric removal process for alkenes is their reaction with hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. The reaction of this compound with these oxidants leads to the formation of various secondary products, including aldehydes, ketones, and secondary organic aerosols (SOA). epa.gov

The rates and products of these reactions are studied in atmospheric simulation chambers and through computational modeling. nih.gov This research helps to build more accurate atmospheric chemical mechanisms, which are used in air quality models to predict the formation of ozone and particulate matter. epa.gov Studies on the environmental fate of such compounds contribute to a broader understanding of the transport and transformation of persistent organic pollutants in the environment. lu.ac.ae

Q & A

Q. What are the recommended methodologies for synthesizing 1,5,5-Trimethylcyclopentene, and how can purity be optimized?

Synthesis of this compound typically involves cyclization or alkylation reactions. For example, alkylation of cyclopentene derivatives with methyl halides in the presence of Lewis acids (e.g., AlCl₃) under controlled temperature (0–25°C) can yield the compound. Purification via fractional distillation or column chromatography is critical to isolate the product from di- or tri-substituted byproducts. Purity verification should include gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

- ¹H/¹³C NMR : Assigns methyl group positions and confirms regioselectivity. For example, downfield shifts in ¹H NMR (δ 1.2–1.5 ppm) indicate methyl groups adjacent to double bonds.

- IR Spectroscopy : Identifies C=C stretching vibrations (~1640 cm⁻¹) and CH₃ deformation modes (~1375 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular weight (124.22 g/mol) and fragmentation patterns to distinguish isomers .

Q. How can researchers ensure reproducibility in physical property measurements (e.g., boiling point, solubility) for this compound?

Standardize conditions using IUPAC protocols:

- Boiling Point : Use a calibrated distillation apparatus under inert atmosphere to avoid decomposition.

- Solubility : Employ gravimetric analysis in solvents like hexane or dichloromethane at 25°C, reporting data with error margins (e.g., ±0.5%). Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound in cycloaddition or polymerization reactions?

- Density Functional Theory (DFT) : Calculate activation energies for Diels-Alder reactions to predict regioselectivity. For example, assess orbital interactions between the cyclopentene’s π-system and dienophiles.

- Molecular Dynamics (MD) : Simulate polymerization initiation steps (e.g., radical or cationic mechanisms) to optimize catalyst selection (e.g., BF₃ vs. TiCl₄) .

Q. How can discrepancies in reported thermodynamic data (e.g., ΔHf, heat capacity) for this compound be resolved?

Conduct calorimetric studies using differential scanning calorimetry (DSC) under standardized conditions. Compare results with high-accuracy ab initio methods (e.g., G4MP2) and address outliers by verifying sample purity (>99%) and experimental setup. Publish raw data with uncertainty analyses to facilitate meta-reviews .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH, temperature, and oxidative conditions?

- pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or GC-MS at 24-hour intervals.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂/O₂ atmospheres to identify decomposition thresholds.

- Oxidative Resistance : Expose to ozone or H₂O₂ and quantify epoxidation byproducts using HPLC .

Q. How can stereoelectronic effects in this compound influence its reactivity in catalytic asymmetric synthesis?

The bulky 1,5,5-trimethyl groups create steric hindrance, directing electrophilic attacks to the less-substituted double bond carbon. Use chiral ligands (e.g., BINAP) in palladium-catalyzed allylic alkylation to exploit this effect. Characterize enantiomeric excess (ee) via chiral GC or polarimetry .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying catalysts) with statistical significance (p-values).

- Figures : Use annotated spectra (NMR, IR) and reaction coordinate diagrams for mechanistic studies.

- References : Cite primary sources (e.g., NIST for thermodynamic data , IUPAC for protocols ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.